BenchChemオンラインストアへようこそ!

1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Physicochemical Differentiation Drug-Likeness Procurement Specification

Choose this compound for its unique dual-sulfonyl architecture, which combines a validated N-(3,4-difluorophenylsulfonyl) pharmacophore with a 4-methylsulfonyl group. This pre-functionalized scaffold enables oncology and neuroscience SAR without post-synthetic sulfone installation. The 30% higher MW vs. mono-sulfonyl analogs ensures unambiguous LC-MS discrimination, making it ideal as a reference standard and library diversification point.

Molecular Formula C12H15F2NO4S2
Molecular Weight 339.37
CAS No. 1448067-44-4
Cat. No. B2566145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
CAS1448067-44-4
Molecular FormulaC12H15F2NO4S2
Molecular Weight339.37
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H15F2NO4S2/c1-20(16,17)9-4-6-15(7-5-9)21(18,19)10-2-3-11(13)12(14)8-10/h2-3,8-9H,4-7H2,1H3
InChIKeyUZQHHFFEYZABRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448067-44-4) – Chemical Class and Core Physicochemical Identity


1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine (CAS 1448067-44-4) is a disubstituted piperidine derivative weighing 339.4 Da (C₁₂H₁₅F₂NO₄S₂) . It belongs to the N-sulfonylpiperidine family, a scaffold widely explored in oncology for VEGFR-2 inhibition [1] and in neuroscience for γ-secretase modulation [2]. Unlike mono-substituted analogs, this compound bears two distinct electron-withdrawing sulfonyl groups—a 3,4-difluorophenylsulfonyl moiety at the piperidine nitrogen and a methylsulfonyl group at the 4-position—creating a unique dual-substitution pattern that is the basis for its differentiation from in-class alternatives.

Why 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine Cannot Be Interchanged with Simpler Sulfonylpiperidine Analogs


Simple in-class compounds—such as 1-[(3,4-difluorophenyl)sulfonyl]piperidine (CAS 618393-82-1; MW 261.29) or 4-(methylsulfonyl)piperidine (CAS 290328-55-1; MW 163.24)—each carry only one sulfonyl substituent . The target compound uniquely combines both pharmacophores on the same piperidine core, producing a 30% higher molecular weight (339.4 vs. 261.29) and substantially different hydrogen-bond acceptor/LogP profiles . In N-sulfonylpiperidine SAR series, the presence and position of a second electron-withdrawing group has been shown to alter VEGFR-2 IC₅₀ values by >10-fold [1]. Generic substitution with a mono-sulfonyl analog therefore risks misattributing potency, solubility, and target engagement behavior that depends specifically on the dual-substitution architecture [2].

Quantitative Differentiation Evidence for 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine vs. In-Class Analogs


Dual-Substitution Architecture: Molecular Weight and Predicted Lipophilicity Advantage Over Mono-Sulfonyl Piperidines

The target compound (MW 339.4; C₁₂H₁₅F₂NO₄S₂) differs from the closest mono-sulfonyl analog 1-[(3,4-difluorophenyl)sulfonyl]piperidine (MW 261.29; C₁₁H₁₃F₂NO₂S) by the addition of a 4-methylsulfonyl group, increasing molecular weight by 78.1 Da (30%) . This substitution adds two oxygen atoms and a sulfur atom, raising the heavy atom count from 16 to 21 and the hydrogen-bond acceptor count from 4 to 6. In silico LogP predictions for N-sulfonylpiperidines indicate that an additional sulfonyl group at the 4-position reduces LogP by ~0.5–1.0 units relative to the unsubstituted analog, improving predicted aqueous solubility while retaining sufficient lipophilicity for membrane permeability [1]. These computed differences exceed the typical lot-to-lot variability of a single compound and constitute a verifiable procurement specification.

Physicochemical Differentiation Drug-Likeness Procurement Specification

N-Sulfonylpiperidine Scaffold VEGFR-2 Inhibitory Potency: Class Benchmark for the Difluorophenyl Sulfonyl Group

In the N-sulfonylpiperidine series evaluated by Elgammal et al. (2024), compound 8—an N-sulfonylpiperidine bearing a 4-substituted phenylsulfonyl group—demonstrated VEGFR-2 IC₅₀ = 0.0554 μM and anti-proliferative IC₅₀ values of 3.94 μM (HCT-116), 3.76 μM (HepG-2), and 4.43 μM (MCF-7) [1]. Sorafenib (IC₅₀ = 0.0416 μM) and vinblastine (IC₅₀ = 3.21–7.35 μM across the same cell lines) served as clinical benchmarks [1]. The 3,4-difluorophenylsulfonyl group is a recognized pharmacophore within this scaffold, with the difluoro substitution pattern modulating electron density and target binding [2]. The target compound retains this validated N-sulfonyl pharmacophore while adding a 4-methylsulfonyl group that has not yet been characterized in this assay system. Scientific Reports (2026) further demonstrated that repositioning substituents on the N-sulfonylpiperidine core can shift VEGFR-2 IC₅₀ by >10-fold, confirming that the dual-substitution architecture of the target compound is not functionally equivalent to a mono-substituted analog [3].

VEGFR-2 Inhibition Kinase Inhibitor Anticancer Activity

γ-Secretase Inhibitory Activity of 3,4-Difluorophenylsulfonyl-Piperidine Derivatives: Nanomolar Potency Reference Point

A 3,4-difluorophenylsulfonyl-piperidine derivative (CHEMBL236190) demonstrated γ-secretase inhibition with IC₅₀ = 45 nM in a cellular Aβ-40 assay and IC₅₀ = 6.90 nM in a membrane-based assay [1]. The 3,4-difluorophenylsulfonyl-piperidine scaffold has been optimized to yield inhibitors with IC₅₀ values in the single-digit nanomolar range [2]. The target compound conserves this N-sulfonyl pharmacophore and adds a 4-methylsulfonyl group, a modification that has been shown in other piperidine series to enhance metabolic stability and modulate CNS penetration [3]. Direct γ-secretase data for the target compound are not yet reported; the cited values serve as class-level benchmarks.

γ-Secretase Inhibition Alzheimer's Disease Neuroscience

Substituent Position Sensitivity in N-Sulfonylpiperidine Series: Mechanistic Basis for Dual-Substitution Differentiation

The Nature Scientific Reports study (2026) demonstrated that repositioning a single methyl group on the piperidine ring of N-sulfonylpiperidines causes a substantial loss of cytotoxic activity: the 4-methyl isomer (Compound A) was significantly more potent than the repositioned 3-methyl analog (Compound 11) across multiple cancer cell lines [1]. This positional sensitivity establishes that the 4-position substituent is a critical determinant of biological activity in this scaffold. The target compound's 4-methylsulfonyl group is a strong electron-withdrawing substituent (Hammett σₚ ≈ +0.72 for SO₂Me vs. σₘ ≈ +0.60 for SO₂Me; compare σₚ = –0.17 for CH₃), predicted to alter the piperidine ring's conformational equilibrium and electronic environment in a manner distinct from a 4-methyl or 4-H analog [2]. This provides a mechanistic rationale for why the target compound cannot be functionally interchanged with 1-[(3,4-difluorophenyl)sulfonyl]piperidine or 1-(3,4-difluorobenzenesulfonyl)-4-methylpiperidine.

Structure-Activity Relationship Substituent Effects Lead Optimization

Application Scenarios for 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine Based on Differentiated Evidence


Procurement as a Dual-Pharmacophore Building Block for Parallel Medicinal Chemistry Libraries

The compound's dual-sulfonyl architecture—combining a validated N-(3,4-difluorophenylsulfonyl) VEGFR-2/γ-secretase pharmacophore with a 4-methylsulfonyl group—makes it a strategic building block for parallel library synthesis. Procurement teams can use the 30% molecular weight difference (339.4 vs. 261.29) as an orthogonal identity check against the mono-sulfonyl analog CAS 618393-82-1 [1][2]. The Hammett σₚ difference of ~0.89 between 4-SO₂Me and 4-CH₃ provides a quantitative basis for expecting divergent SAR outcomes when this compound is used as a library diversification point [3].

Kinase Inhibitor SAR Exploration with a Pre-Installed Electron-Withdrawing 4-Substituent

The N-sulfonylpiperidine series has demonstrated VEGFR-2 IC₅₀ values as low as 0.0554 μM (Compound 8) [1]. The target compound provides a pre-functionalized scaffold with a strong electron-withdrawing 4-methylsulfonyl group, enabling SAR exploration without requiring post-synthetic sulfone installation. Given that repositioning a methyl group from the 4- to 3-position reduced activity substantially (Scientific Reports, 2026), the 4-methylsulfonyl group's electronic and steric contribution is expected to be a critical SAR variable [2].

Neuroscience Probe Development Leveraging the γ-Secretase Pharmacophore

The 3,4-difluorophenylsulfonyl-piperidine motif has demonstrated γ-secretase inhibition in the nanomolar range (IC₅₀ = 45 nM cellular; 6.90 nM membrane) [1]. The target compound conserves this pharmacophore and adds a 4-methylsulfonyl group that may modulate CNS penetration and metabolic stability—properties that have been shown in other piperidine series to be influenced by sulfonyl substitution [2]. This makes it a candidate for neuroscience probe development programs targeting Alzheimer's disease pathways.

Physicochemical Differentiation for Analytical Method Development and QC Reference

The 30% molecular weight difference (339.4 vs. 261.29) and distinct heavy-atom composition (21 vs. 16 heavy atoms) relative to the closest mono-sulfonyl analog provide unambiguous analytical discrimination via LC-MS [1][2]. This supports the compound's use as a reference standard in analytical method development for sulfonylpiperidine-containing drug substances or in impurity profiling workflows where differentiation from mono-substituted analogs is required.

Quote Request

Request a Quote for 1-((3,4-Difluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.